Agn-PC-0lpa3A
Description
Historical Context and Initial Research Trajectories
The conceptual origins of 1,5-Bis(2-chloroethyl)biuret as a potential therapeutic agent can be traced back to the broader history of alkylating agents in medicine. The study of nitrogen mustards, which also contain chloroethyl moieties, began in the mid-20th century and demonstrated the potential of these reactive compounds in cancer therapy. These early investigations established that the cytotoxic effects of such molecules were often due to their ability to alkylate DNA, thereby interfering with cellular replication.
While specific early research exclusively focused on 1,5-Bis(2-chloroethyl)biuret is not extensively documented in readily available literature, a 1964 study on the "antitumor effect of biuret (B89757) derivatives" provides a temporal marker for when this class of compounds began to be investigated for its potential in oncology. This foundational work likely spurred interest in synthesizing and evaluating various substituted biuret compounds, including those with alkylating functionalities like 1,5-Bis(2-chloroethyl)biuret. The initial research trajectory for such compounds would have logically involved their synthesis and subsequent screening for biological activity, particularly cytotoxicity against cancer cell lines.
A general method for the synthesis of 1,5-Bis(2-chloroethyl)biuret involves the reaction of biuret with 2-chloroethylamine (B1212225) hydrochloride in a suitable solvent such as water or ethanol. smolecule.com The mixture is heated, and upon cooling, the product can be isolated through filtration or crystallization. smolecule.com
Significance within Contemporary Chemical Biology and Medicinal Chemistry Research
The contemporary significance of 1,5-Bis(2-chloroethyl)biuret lies in its potential as a DNA alkylating agent, a mechanism of action shared by many established chemotherapeutic drugs. smolecule.com The two chloroethyl groups are electrophilic and can react with nucleophilic sites on biological molecules, most notably the nitrogenous bases of DNA. smolecule.com This can lead to the formation of covalent adducts. As a bifunctional agent, 1,5-Bis(2-chloroethyl)biuret has the theoretical capacity to react with two different nucleophilic sites, potentially leading to DNA cross-linking.
DNA cross-linking can be either intrastrand (within the same DNA strand) or interstrand (between the two strands of the DNA double helix). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a crucial step in both DNA replication and transcription. This disruption of fundamental cellular processes can trigger apoptosis, or programmed cell death, in rapidly dividing cells such as those found in tumors.
The proposed mechanism of action for 1,5-Bis(2-chloroethyl)biuret involves a two-step process. The first step is the alkylation of a nucleophilic site on one DNA strand by one of the chloroethyl groups. nih.gov The second step involves the reaction of the second chloroethyl group with a nucleophilic site on the opposite DNA strand, resulting in the formation of an ethyl bridge and an interstrand cross-link. nih.gov
While detailed in vitro and preclinical studies on 1,5-Bis(2-chloroethyl)biuret are not widely published, its structural similarity to other bifunctional alkylating agents suggests its potential for further investigation in cancer research. The biuret scaffold offers a unique chemical backbone that can be modified to potentially alter the compound's solubility, cell permeability, and reactivity, which are key parameters in drug design.
| Area of Research | Key Findings/Potential Applications |
|---|---|
| Medicinal Chemistry | Investigated for potential use in drug development, particularly as an anticancer agent. smolecule.com |
| Chemical Biology | Studied for its interactions with proteins and enzymes to understand its mechanism of action. smolecule.com |
| Organic Synthesis | Serves as a reagent and intermediate in the preparation of other organic compounds. smolecule.com |
Structure
2D Structure
Properties
CAS No. |
7242-29-7 |
|---|---|
Molecular Formula |
C21H28O2SSi |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
InChI Key |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 1,5 Bis 2 Chloroethyl Biuret
Established Reaction Pathways and Precursor Chemistry
The construction of the 1,5-Bis(2-chloroethyl)biuret molecule primarily relies on the strategic combination of a biuret (B89757) backbone with chloroethylamine moieties.
A plausible and direct synthetic route to 1,5-Bis(2-chloroethyl)biuret involves the N-alkylation of biuret with a suitable chloroethylamine derivative. In this approach, the hydrogen atoms on the terminal nitrogen atoms of biuret are substituted with 2-chloroethyl groups. The reaction typically requires a base to deprotonate the nitrogen atoms of the biuret, making them nucleophilic enough to attack the electrophilic carbon of the chloroethylamine derivative.
Reaction Scheme:
Where X can be a leaving group such as a halogen.
The choice of solvent and base is crucial for the success of this reaction. A polar aprotic solvent is often preferred to dissolve the reactants and facilitate the nucleophilic substitution. The strength of the base needs to be carefully selected to be strong enough to deprotonate the biuret without causing unwanted side reactions.
A closely related and well-documented synthesis is that of 1,3-bis(2-chloroethyl)urea, a structural analog. In a patented process, 2-chloroethylamine (B1212225) or its salt is reacted with reagents like 1,1'-carbonyldiimidazole, triphosgene, or phenyl chloroformate in the presence of a base to yield 1,3-bis(2-chloroethyl)urea. google.comepo.org This methodology highlights the utility of chloroethylamine derivatives as key building blocks for such structures.
Alternative pathways to 1,5-Bis(2-chloroethyl)biuret could involve the reaction of 2-chloroethyl isocyanate with urea (B33335). The isocyanate would react with one of the amino groups of urea to form a substituted urea, which could then be further reacted to form the biuret structure. However, controlling the selectivity of the reaction to obtain the desired 1,5-disubstituted product can be challenging.
Another potential route could start from 1,3,5-trichlorotriazine (cyanuric chloride) and involve sequential substitution with two equivalents of 2-chloroethylamine, followed by hydrolysis of the remaining chlorine atom to a carbonyl group. This multi-step process would require careful control of reaction conditions at each stage to ensure the desired product is formed.
Catalytic Approaches and Reaction Optimization
Optimization of the reaction conditions is critical for maximizing the yield and purity of 1,5-Bis(2-chloroethyl)biuret. Key parameters that can be systematically varied include:
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
Catalyst Loading: The optimal amount of catalyst needs to be determined to ensure efficient conversion without unnecessary cost or side reactions.
Reactant Stoichiometry: Adjusting the ratio of biuret to the chloroethylamine derivative can influence the product distribution.
An illustrative table for reaction optimization based on a hypothetical synthesis of a disubstituted biuret is presented below.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 5 | 25 | 24 | 45 |
| 2 | DMF | 5 | 25 | 24 | 60 |
| 3 | DMF | 10 | 50 | 12 | 85 |
| 4 | DMF | 10 | 80 | 6 | 78 |
This is a hypothetical data table for illustrative purposes.
Stereochemical Considerations in Synthesis
The molecule 1,5-Bis(2-chloroethyl)biuret does not possess any chiral centers. Therefore, its synthesis does not typically involve considerations of stereoisomerism such as enantiomers or diastereomers. The primary focus during its synthesis is on achieving the correct regioselectivity, ensuring that the 2-chloroethyl groups are attached to the terminal nitrogen atoms (N1 and N5) of the biuret backbone.
However, in the synthesis of more complex biuret derivatives that do contain chiral centers, stereochemical control becomes a critical aspect. For example, in the synthesis of N,N'-disubstituted ureas containing chiral fragments, the stereochemistry of the starting materials can influence the stereochemical outcome of the final product. researchgate.net
Advanced Synthetic Methodologies for Biuret Analogs and Derivatives
Modern synthetic chemistry offers a variety of advanced methodologies that could be adapted for the synthesis of biuret analogs and derivatives. These methods often focus on improving efficiency, selectivity, and the use of more environmentally friendly reagents.
One such approach is the use of benzotriazole-1-carboxamide (B1609093) as an efficient reagent for the preparation of mono- and N,N-disubstituted ureas under mild conditions. researchgate.net This method could potentially be extended to the synthesis of biuret derivatives.
Furthermore, solid-phase synthesis techniques, which are widely used in peptide and combinatorial chemistry, could be employed for the synthesis of a library of biuret derivatives. This approach involves attaching the growing molecule to a solid support, which simplifies purification after each reaction step.
The development of novel catalytic systems, including organocatalysts and photocatalysts, also opens up new avenues for the synthesis of complex biuret structures. For instance, amino-functionalized porphyrins have been investigated as bifunctional catalysts for asymmetric organophotocatalysis, demonstrating the potential of combining different catalytic modes to achieve novel transformations. mdpi.com
Chemical Reactivity and Derivatization of 1,5 Bis 2 Chloroethyl Biuret
Nucleophilic Substitution Reactions of Chloroethyl Moieties
The presence of terminal chlorine atoms on the ethyl chains makes these positions susceptible to nucleophilic substitution. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and a target for a wide range of nucleophiles.
Expected Reactions:
Amination: Reaction with primary or secondary amines would be expected to yield the corresponding amino-substituted biuret (B89757) derivatives.
Thiolation: Thiols are potent nucleophiles and would likely displace the chloride to form thioethers.
Alkoxylation: Alcohols and alkoxides could react to form ether linkages, although this may require more stringent conditions.
It is plausible that the reaction rate and mechanism would be influenced by the nature of the nucleophile, the solvent, and the temperature. Steric hindrance around the chloroethyl groups is minimal, suggesting that SN2-type reactions are likely to be favorable.
A study on related N-phenyl-N'-(2-chloroethyl)ureas has shown that the chloroethyl group is reactive and can lead to the formation of cyclic intermediates. nih.gov This suggests that intramolecular cyclization could also be a competing reaction pathway for 1,5-Bis(2-chloroethyl)biuret under certain conditions.
Table 1: Predicted Nucleophilic Substitution Reactions of 1,5-Bis(2-chloroethyl)biuret
| Nucleophile (Nu-H) | Expected Product |
|---|---|
| R-NH₂ (Amine) | 1,5-Bis(2-(R-amino)ethyl)biuret |
| R-SH (Thiol) | 1,5-Bis(2-(R-thio)ethyl)biuret |
| R-OH (Alcohol) | 1,5-Bis(2-(R-alkoxy)ethyl)biuret |
Note: This table is predictive and not based on published experimental data for 1,5-Bis(2-chloroethyl)biuret.
Hydrolysis Reactions and Degradation Pathways
The chloroethyl groups and the biuret backbone are both subject to hydrolysis, particularly under acidic or basic conditions. The degradation of other bis(2-chloroethyl) compounds, such as sulfur mustard, proceeds via hydrolysis to form the corresponding diol. A similar pathway can be anticipated for 1,5-Bis(2-chloroethyl)biuret, which would lead to the formation of 1,5-bis(2-hydroxyethyl)biuret.
The biuret structure itself can also undergo hydrolysis. Under strong basic conditions, biuret is known to decompose. This degradation would likely involve the cleavage of the amide-like bonds within the biuret core. The rate of hydrolysis would be highly dependent on pH and temperature. The influence of the chloroethyl substituents on the hydrolytic stability of the biuret core is not documented.
Oxidation-Reduction Chemistry and Redox Properties
The redox chemistry of 1,5-Bis(2-chloroethyl)biuret is not described in the literature. The biuret moiety itself is known to form colored complexes with metal ions, most notably the biuret test which uses copper(II) ions in an alkaline solution. In this reaction, the Cu(II) is complexed by the peptide-like bonds and can be reduced to Cu(I). frontiersin.org This indicates that the biuret core can participate in redox processes, at least in the presence of a suitable metal center.
Direct electrochemical studies on 1,5-Bis(2-chloroethyl)biuret are not available. The presence of the chloroethyl groups may influence the redox potential of the biuret core, but without experimental data, any discussion on its specific redox properties remains speculative. Generally, N-substitution on related redox-active molecules can tune their redox potentials.
Formation of Novel Biuret-Based Scaffolds
Biuret and its derivatives can serve as scaffolds in medicinal chemistry due to their hydrogen bonding capabilities and structural rigidity. The bifunctional nature of 1,5-Bis(2-chloroethyl)biuret, with two reactive chloroethyl groups, presents a potential starting point for the synthesis of more complex molecular architectures.
For instance, reaction with bifunctional nucleophiles could lead to the formation of macrocyclic structures containing the biuret core. The distance and flexibility of the linker in the nucleophile would dictate the size and properties of the resulting macrocycle. Such scaffolds could be of interest for developing compounds with specific binding properties. However, no published studies demonstrate the use of 1,5-Bis(2-chloroethyl)biuret for this purpose. The cyclization of related bis(2-chloroethyl)ureas has been reported, suggesting that similar transformations could be possible.
Functionalization for Probe Development and Conjugation Studies
The reactive chloroethyl groups of 1,5-Bis(2-chloroethyl)biuret could theoretically be used to attach reporter groups, such as fluorophores or biotin, for the development of chemical probes. Such probes could be used to study the interactions of the biuret scaffold with biological targets.
Furthermore, the chloroethyl moieties could serve as handles for conjugation to larger molecules, such as peptides or polymers. This could be achieved through nucleophilic substitution reactions with appropriate functional groups on the target molecule. Again, the lack of specific research on 1,5-Bis(2-chloroethyl)biuret means that its utility in this area is purely hypothetical at this stage.
Mechanistic Elucidation of 1,5 Bis 2 Chloroethyl Biuret S Molecular Interactions
Interactions with Nucleic Acids: Binding and Modification
The interaction with DNA is a cornerstone of the compound's activity. The process involves the alkylation of nucleophilic sites on the DNA bases.
DNA Replication and Repair Pathway Interference
The mechanism of DNA interaction for bifunctional chloroethyl compounds typically occurs in a two-step process. nih.gov The first step involves one of the 2-chloroethyl groups alkylating a nucleophilic center on a DNA base, most commonly the N7 position of guanine. This initial monofunctional adduct can then undergo a second intramolecular reaction. The chlorine atom is displaced by a nucleophilic site on an adjacent strand of DNA, resulting in the formation of a stable interstrand cross-link. nih.gov This ethyl bridge between the DNA strands physically prevents their separation, which is a requisite step for both DNA replication and transcription.
This covalent cross-linking poses a significant challenge to the cell's machinery. The resulting lesion is a bulky adduct that distorts the DNA helix, effectively halting the progression of DNA polymerase. Consequently, DNA replication is arrested.
Furthermore, compounds bearing chloroethyl groups have been shown to interfere with DNA repair mechanisms. The breakdown products of related nitrosoureas can inhibit DNA repair processes. nih.gov Similarly, other bifunctional alkylating agents like sulfur mustards have demonstrated an ability to interfere with high-fidelity DNA mismatch repair pathways. nih.gov By compromising the cell's ability to mend DNA damage, 1,5-Bis(2-chloroethyl)biuret can potentiate its own cytotoxic effects.
Key DNA Interaction Steps
| Step | Description | Consequence |
|---|---|---|
| 1. Initial Alkylation | One chloroethyl group forms a covalent bond with a nucleophilic site (e.g., N7 of guanine) on a single DNA strand. | Formation of a monoadduct. |
| 2. Cross-link Formation | The second chloroethyl group reacts with a base on the opposite DNA strand. | Creation of an interstrand cross-link, preventing DNA strand separation. nih.gov |
| 3. Pathway Interference | The DNA adducts physically block DNA polymerase and can inhibit the function of DNA repair enzymes. | Arrest of DNA replication and transcription; inhibition of DNA repair. nih.govnih.gov |
RNA Interactions and Functional Modulation
While DNA is a primary target, the nucleophilic centers on RNA molecules are also susceptible to alkylation by 1,5-Bis(2-chloroethyl)biuret. Research on similar compounds, such as bis-3-chloropiperidines, has shown they can form adducts with RNA. mdpi.com The alkylation can occur at various positions on the RNA bases and the phosphate (B84403) backbone.
The functional consequences of RNA alkylation can be diverse:
Inhibition of Protein Synthesis: Modification of ribosomal RNA (rRNA) or transfer RNA (tRNA) can disrupt the structure and function of the ribosome, leading to an inhibition of protein synthesis.
Altered mRNA Processing: Alkylation of messenger RNA (mRNA) could interfere with splicing, polyadenylation, or its interaction with the translation machinery.
Modulation of Non-coding RNA: The function of regulatory non-coding RNAs, such as microRNAs (miRNAs), can be altered through covalent modification, impacting gene expression profiles.
Protein Binding and Enzyme Activity Modulation
The reactivity of the chloroethyl groups is not limited to nucleic acids. Nucleophilic amino acid residues within proteins, such as cysteine, histidine, and lysine, are also potential targets for alkylation.
Identification of Target Proteins
While a comprehensive list of protein targets for 1,5-Bis(2-chloroethyl)biuret is not available, the primary targets are likely to be proteins involved in nucleic acid metabolism, owing to the compound's affinity for these macromolecules. Potential protein targets include:
DNA and RNA Polymerases: Direct alkylation of these enzymes could inhibit their catalytic activity.
DNA Repair Enzymes: Proteins involved in base excision repair, nucleotide excision repair, and mismatch repair are susceptible, leading to a synergistic effect with DNA damage.
Histones and other DNA-binding proteins: Modification of these proteins can alter chromatin structure and gene accessibility.
Impact on Protein Function and Conformational Changes
The covalent binding of 1,5-Bis(2-chloroethyl)biuret to a protein can have significant functional repercussions. Alkylation can lead to:
Inhibition of Enzymatic Activity: Modification of amino acid residues within the active site of an enzyme can directly block substrate binding or catalysis.
Conformational Changes: The addition of an alkyl group can disrupt the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure. This can lead to misfolding and loss of function.
Disruption of Protein-Protein Interactions: Alkylation at an interface can prevent the formation of essential protein complexes.
The ability of temperature to modulate enzyme kinetics and protein conformation is a key aspect of biophysical chemistry. nih.gov The introduction of a covalent adduct by an alkylating agent can be considered a significant structural perturbation that would irreversibly alter the protein's native conformational landscape.
Mechanisms of Action at the Cellular Level
At the cellular level, the molecular interactions of 1,5-Bis(2-chloroethyl)biuret culminate in a multifaceted biological response. The primary mechanism is the induction of overwhelming DNA damage and the subsequent triggering of cell cycle arrest and apoptosis (programmed cell death).
Structure-Activity Relationship Studies: Elucidating Pharmacophores
The exploration of the structure-activity relationships (SAR) for compounds related to 1,5-Bis(2-chloroethyl)biuret is crucial in identifying the key molecular features, or pharmacophores, responsible for their biological activity. While specific research on 1,5-Bis(2-chloroethyl)biuret is limited, extensive studies on analogous compounds, particularly those containing the bis(2-chloroethyl)urea scaffold, provide significant insights into the pharmacophoric requirements for their mechanism of action.
Systematic SAR studies on related N-phenyl-N'-(2-chloroethyl)ureas have highlighted several critical structural components. researchgate.net These studies indicate that for significant cytotoxicity, three main features are often required: a halogen or a branched alkyl chain at the 4-position of a phenyl ring, an exocyclic urea (B33335) function, and the N'-2-chloroethyl moiety. researchgate.net The 2-chloroethyl groups are known to be pivotal for the alkylating capacity of these compounds, a mechanism shared by many anticancer agents. This alkylating ability allows for the formation of covalent bonds with biological macromolecules.
Further investigations into various aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas have revealed that modifications to the chloroethyl group or the urea linkage can significantly impact activity. For instance, compounds such as 2-chloroacetylureas (CAU), 2-chloroacetamides (CA), and 3-chloropropionamides (CPA) have demonstrated interesting antiproliferative activity through mechanisms that may differ from those of the parent N-phenyl-N'-(2-chloroethyl)ureas. researchgate.net
The table below summarizes key findings from SAR studies on compounds analogous to 1,5-Bis(2-chloroethyl)biuret, illustrating the impact of different structural modifications on their biological activity.
| Compound Series | Key Structural Features | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-phenyl-N'-(2-chloroethyl)ureas (CEU) | - 4-substituted phenyl ring (halogen or branched alkyl)
| These features are generally required for significant cytotoxic activity. The mechanism often involves microtubule depolymerization through alkylation of β-tubulin. | researchgate.net |
| Bis(2-chloroethyl)aminoethyl esters | - Bis(2-chloroethyl)aminoethyl group
| Contributions of structural features to antileukemic activity have been estimated using quantitative structure-activity relationship (QSAR) models. | nih.gov |
| Aromatic Urea and Amide Analogues | - 2-chloroacetylureas (CAU)
| Showed antiproliferative activity, suggesting that the nature of the electrophilic group and the linker can be varied while retaining cytotoxicity. | researchgate.net |
| Bisaryl Ureas | - Lipophilic electron-withdrawing groups | Enhanced proton transport across mitochondrial membranes, leading to mitochondrial uncoupling and reduced cancer cell viability. | nih.gov |
| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | - Two 2-chloroethyl groups
| Acts as a bifunctional alkylating agent capable of cross-linking DNA, a key mechanism for its antitumor effects. | nih.gov |
From these related studies, a general pharmacophore for this class of compounds can be proposed. It consists of two electrophilic chloroethyl groups attached to a central hydrogen-bond donating and accepting core, such as a urea or biuret (B89757) structure. The distance between the two chloroethyl groups and their reactivity are critical for the ability to form intra- and inter-strand cross-links in DNA or to alkylate other target macromolecules. The central urea or biuret moiety likely plays a role in molecular recognition and binding to the target, potentially through hydrogen bonding interactions.
For instance, in the case of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a related compound, the proposed mechanism involves an initial chloroethylation of a nucleophilic site on one strand of DNA, followed by a second step where the other chloroethyl group reacts with a nucleophilic site on the opposite strand, resulting in an ethyl bridge between the strands. nih.gov This highlights the essential pharmacophoric nature of having two reactive chloroethyl groups spaced appropriately.
Furthermore, studies on bisaryl ureas suggest that the central urea scaffold can act as an anion transporter to uncouple mitochondrial oxidative phosphorylation, a mechanism activated by fatty acids. nih.gov This indicates that the core structure itself, beyond just being a scaffold for the alkylating groups, can possess intrinsic biological activity. The lipophilicity and electronic properties of substituents on this core structure are key determinants of this activity. nih.gov
Biological Investigations and Applications of 1,5 Bis 2 Chloroethyl Biuret in Non Human Models
Pre-clinical Models for Biological Activity (e.g., in vitro cellular studies, animal models)
There is no available scientific literature detailing the use of in vitro cellular studies or animal models to investigate the biological activity of 1,5-Bis(2-chloroethyl)biuret. Consequently, no data on its effects on cell lines or its physiological effects in animal models can be presented.
Role in Fundamental Biological Processes Research
No published research was identified that investigates the role of 1,5-Bis(2-chloroethyl)biuret in fundamental biological processes. The mechanism of action and its potential interactions with biological macromolecules remain uncharacterized in the scientific literature. As a nitrogen mustard-related compound, it could theoretically be involved in processes such as DNA alkylation, a mechanism observed for similar chemical structures like mechlorethamine. nih.govnih.gov However, this is a hypothetical application based on chemical similarity and has not been experimentally verified for 1,5-Bis(2-chloroethyl)biuret.
Exploration as a Research Tool in Chemical Biology
There is no evidence in the available literature to suggest that 1,5-Bis(2-chloroethyl)biuret has been explored or utilized as a research tool in chemical biology. sigmaaldrich.comnih.gov Chemical biology tools are often developed to probe biological systems, and the lack of foundational research into the biological activity of this specific compound means it has not been adapted for such purposes. sigmaaldrich.comnih.gov
Comparative Studies with Related Biologically Active Compounds
No scientific studies were found that conduct a comparative analysis of 1,5-Bis(2-chloroethyl)biuret with other biologically active compounds. While comparisons with other nitrogen mustards could be relevant, no such research has been published.
Data Tables
Due to the lack of experimental data from preclinical studies, no data tables can be generated.
Analytical and Spectroscopic Characterization Techniques for 1,5 Bis 2 Chloroethyl Biuret and Its Metabolites/adducts
Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for the separation and purification of 1,5-Bis(2-chloroethyl)biuret from reaction mixtures, biological samples, or environmental matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography (GC): Given its molecular weight and functional groups, 1,5-Bis(2-chloroethyl)biuret is expected to be amenable to GC analysis, likely coupled with a mass spectrometry (MS) detector. Nitrogen mustards such as bis(2-chloroethyl)ethylamine (HN-1) and tris(2-chloroethyl)amine (HN-3) are routinely analyzed by GC-MS. tandfonline.com For analysis, the compound would typically be dissolved in an appropriate organic solvent like dichloromethane or acetone, which have proven effective for extracting nitrogen mustards from various matrices. tandfonline.comtandfonline.com The thermal stability of the biuret (B89757) core under GC inlet conditions would need to be considered to avoid on-column degradation. If necessary, derivatization of the N-H protons could be employed to increase volatility and thermal stability, a common strategy in the analysis of related compounds. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for analyzing the parent compound and its polar metabolites or DNA adducts without the need for volatilization. nih.gov Reversed-phase HPLC, using a C18 column, is a common approach for separating alkylating agents and their derivatives. researchgate.net The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile or methanol, possibly with additives like formic acid to improve peak shape. researchgate.net Detection could be achieved using a UV detector, as the carbonyl groups in the biuret structure are expected to have a UV absorbance, or more selectively and sensitively using a mass spectrometer (LC-MS).
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Anticipated Application |
| GC | Capillary (e.g., 5% Phenyl Methylpolysiloxane) | Helium | Mass Spectrometry (MS) | Purity assessment, identification in organic matrices |
| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water Gradient | UV, MS, MS/MS | Quantification in biological fluids, analysis of metabolites/adducts |
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of 1,5-Bis(2-chloroethyl)biuret, providing definitive molecular weight information and structural details through fragmentation analysis. It can be coupled with either GC or HPLC for sensitive and selective detection.
In Electron Ionization (EI) mode, commonly used with GC-MS, the fragmentation of bis(2-chloroethyl) compounds is well-characterized. tandfonline.com The mass spectrum of 1,5-Bis(2-chloroethyl)biuret would be expected to show characteristic isotopic patterns due to the presence of two chlorine atoms. Key fragmentation pathways would likely involve:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atoms.
Loss of a chlorine atom: Resulting in an [M-Cl]⁺ ion.
Formation of an aziridinium ion: A common rearrangement for nitrogen mustards.
Formation of the ethylene chloro-cation: Producing characteristic ions at m/z 63 ([C₂H₄³⁵Cl]⁺) and m/z 65 ([C₂H₄³⁷Cl]⁺) in a ~3:1 ratio. tandfonline.com
For quantitative studies, particularly in complex biological matrices, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is the method of choice. researchgate.netoup.com This technique offers exceptional sensitivity and specificity by monitoring a specific fragmentation of the parent ion, known as selected reaction monitoring (SRM). For 1,5-Bis(2-chloroethyl)biuret, a likely SRM transition would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and monitoring a specific, high-abundance product ion.
| Ionization Mode | Coupled Technique | Expected Key Fragments (m/z) | Primary Use |
| Electron Ionization (EI) | GC | Molecular ion (M⁺), [M-Cl]⁺, [C₂H₄Cl]⁺ (63/65) | Identification, Structural Confirmation |
| Electrospray (ESI) | HPLC | Protonated Molecule [M+H]⁺ | Quantification, Metabolite Analysis |
| Chemical Ionization (CI) | GC/Direct Inlet | Protonated Molecule [M+H]⁺ | Molecular Weight Determination oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of 1,5-Bis(2-chloroethyl)biuret. Both ¹H and ¹³C NMR would be used for complete structural assignment. Based on the analysis of similar chloroethylamines, the following spectral features can be predicted. tandfonline.com
¹H NMR: The proton spectrum would be expected to show two characteristic triplets corresponding to the two inequivalent methylene (-CH₂-) groups of the chloroethyl side chains.
The protons adjacent to the nitrogen (N-CH₂) would appear as a triplet at a specific chemical shift.
The protons adjacent to the chlorine (Cl-CH₂) would appear as a second triplet, typically further downfield due to the electronegativity of the chlorine atom. tandfonline.com
The N-H protons of the biuret core would likely appear as broad singlets.
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the biuret structure and the two different methylene carbons of the chloroethyl groups.
NMR is also a powerful tool for studying the interactions of the compound with biological targets. For instance, changes in the NMR spectrum of a DNA oligonucleotide upon addition of 1,5-Bis(2-chloroethyl)biuret could provide atomic-level details about the formation of DNA adducts and the specific site of alkylation.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | 3.5 - 3.8 | Triplet | -CH₂-Cl |
| ¹H | 2.8 - 3.2 | Triplet | -N-CH₂- |
| ¹H | Variable (broad) | Singlet | N-H |
| ¹³C | ~150-160 | - | C=O |
| ¹³C | ~40-45 | - | -CH₂-Cl |
| ¹³C | ~45-55 | - | -N-CH₂- |
| Note: Chemical shifts are estimations based on related structures and are highly dependent on the solvent used. |
Infrared and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the 1,5-Bis(2-chloroethyl)biuret molecule. The IR spectrum, available from the NIST Chemistry WebBook, shows characteristic absorption bands. nist.gov
N-H Stretching: A broad band or multiple bands in the region of 3200-3400 cm⁻¹ corresponding to the amine groups in the biuret core.
C=O Stretching: Strong absorption bands around 1650-1700 cm⁻¹ are characteristic of the carbonyl groups.
C-N Stretching: Bands in the fingerprint region (typically 1200-1400 cm⁻¹) corresponding to the carbon-nitrogen bonds.
C-Cl Stretching: A strong band in the lower wavenumber region, typically around 650-750 cm⁻¹, is indicative of the chloroalkane functionality. tandfonline.com
UV-Visible Spectroscopy: UV-Visible spectroscopy can be used for the quantification of 1,5-Bis(2-chloroethyl)biuret, although it is less specific than chromatographic methods. The carbonyl groups conjugated with the nitrogen atoms constitute a chromophore that is expected to absorb UV light, likely in the range of 200-250 nm. This property is exploited in HPLC with UV detection. While not providing detailed structural information, it can be used to monitor reaction kinetics or for quantitative analysis using a calibration curve.
Crystallography and Structural Biology Approaches
X-ray Crystallography: Should single crystals of 1,5-Bis(2-chloroethyl)biuret be grown, X-ray crystallography could provide the definitive, three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the biuret backbone and the chloroethyl side chains. While no crystal structure for this specific compound is publicly available, studies on the parent compound, biuret, show that the biuret moiety is nearly planar. nih.gov This planarity is a key structural feature that would be expected in its derivatives.
Structural Biology: To understand the mechanism of action, X-ray crystallography or cryo-electron microscopy could be used to determine the structure of 1,5-Bis(2-chloroethyl)biuret bound to its biological target, such as a segment of DNA or a specific protein. Such a structure would reveal the precise atoms involved in the covalent bond formation (alkylation) and the conformational changes that occur in both the drug and the macromolecule upon binding. These studies are critical for understanding the compound's biological activity and for the rational design of related molecules.
Computational and Theoretical Approaches in 1,5 Bis 2 Chloroethyl Biuret Research
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of a bifunctional alkylating agent such as 1,5-Bis(2-chloroethyl)biuret, docking simulations could be employed to predict its interaction with biological macromolecules, primarily DNA. The primary target for such agents is often the N7 position of guanine. youtube.com Docking studies could elucidate the initial non-covalent binding events that precede the covalent alkylation reaction, providing insights into sequence specificity and the structural basis of its activity.
Molecular dynamics (MD) simulations could further investigate the stability of the docked complex and the conformational changes in both the DNA and the ligand over time. MD simulations can model the dynamic nature of these interactions, which is crucial for understanding the mechanism of action that leads to DNA cross-linking, a hallmark of bifunctional alkylating agents. nih.gov
Table 1: Potential Molecular Docking Targets for 1,5-Bis(2-chloroethyl)biuret
| Target Class | Specific Example | Potential Research Question |
|---|---|---|
| Nucleic Acids | DNA Duplex (B-DNA) | Prediction of binding affinity and preferred binding sites. |
| G-Quadruplex DNA | Investigation of selective binding to alternative DNA structures. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of biuret (B89757) derivatives, QSAR studies could be developed to predict their cytotoxic or antitumor activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
A hypothetical QSAR study on 1,5-Bis(2-chloroethyl)biuret and its analogs could lead to the development of a predictive model. Such a model would be invaluable in designing new derivatives with potentially enhanced activity or improved selectivity, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of molecules. nih.govnih.gov For 1,5-Bis(2-chloroethyl)biuret, these calculations could be used to predict its reactivity towards nucleophilic sites on DNA.
Methods such as Density Functional Theory (DFT) could be employed to calculate various reactivity indices. These calculations can help in understanding the mechanism of the alkylation reaction, including the formation of reactive intermediates like aziridinium ions, which are common for nitrogen mustards. nih.gov
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
| Calculated Parameter | Significance for Reactivity Prediction |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the ability of a molecule to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the ability of a molecule to accept electrons; a key factor in reactions with nucleophiles. |
| Fukui Functions | Predict the most likely sites for nucleophilic or electrophilic attack within the molecule. |
Bioinformatics and Systems Biology Integration
Bioinformatics and systems biology approaches can be used to understand the broader biological impact of DNA alkylating agents. nih.gov By analyzing gene expression data from cells treated with 1,5-Bis(2-chloroethyl)biuret, researchers could identify pathways that are significantly perturbed. This could include the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.
Furthermore, analyzing mutation signatures in the genomes of treated cells or in tumors can reveal the specific patterns of DNA damage caused by the agent. nih.govoup.com This information is crucial for understanding its mutagenic potential and for identifying biomarkers of exposure or sensitivity. Integrating this data with protein-protein interaction networks and metabolic pathways can provide a holistic view of the cellular response to the compound.
Future Directions and Emerging Research Avenues for 1,5 Bis 2 Chloroethyl Biuret
Novel Derivative Design and Synthesis
Future research directions for 1,5-Bis(2-chloroethyl)biuret will likely involve the design and synthesis of novel derivatives to fine-tune its properties and explore new applications. Modifications could focus on altering the chloroethyl groups or the biuret (B89757) core to enhance efficacy, reduce potential off-target effects, or improve pharmacokinetic profiles. For instance, substituting the chlorine atoms with other functional groups or exploring different alkyl chains could lead to compounds with altered reactivity and biological interactions smolecule.com. The synthesis of these derivatives may employ various organic chemistry methodologies, potentially including multicomponent reactions or employing specific catalysts to achieve targeted structural modifications nih.govscielo.br.
Advanced Biological Target Identification
A key area for future research is the advanced identification and validation of the specific biological targets of 1,5-Bis(2-chloroethyl)biuret and its derivatives. While its general mechanism involves interaction with proteins and nucleic acids, precise target identification is crucial for understanding its therapeutic potential and mechanisms of action smolecule.commtoz-biolabs.com. Techniques such as chemical proteomics, activity-based protein profiling (ABPP), and compound-centric chemical proteomics, often coupled with high-resolution mass spectrometry, are vital for this endeavor mtoz-biolabs.commdpi.com. These methods can capture and identify compound-protein interactions within complex biological systems, providing a molecular basis for drug target discovery and understanding cellular pathways mtoz-biolabs.commdpi.comnih.gov.
Application in Complex Biological Systems
Expanding the application of 1,5-Bis(2-chloroethyl)biuret into more complex biological systems represents a significant future research direction. This includes investigating its behavior and efficacy in cellular models, tissue cultures, and potentially in vivo studies to assess its therapeutic impact in disease contexts. Understanding how its biochemical properties translate to cellular phenotypes and organismal responses is essential. Research may explore its role in modulating specific signaling pathways, its interaction with cellular membranes, or its potential as a tool compound in systems biology nih.govnih.govmpg.de.
Integration with High-Throughput Screening Methodologies
The integration of 1,5-Bis(2-chloroethyl)biuret and its future derivatives with high-throughput screening (HTS) methodologies is a critical avenue for accelerating drug discovery and chemical biology research numberanalytics.comnih.govnih.govmdpi.com. HTS platforms enable the rapid assessment of large numbers of compounds against specific biological targets or cellular phenotypes numberanalytics.comnih.govmdpi.com. Future research could involve developing robust HTS assays to screen libraries of 1,5-Bis(2-chloroethyl)biuret derivatives for enhanced biological activity or to identify novel applications. This integration would also involve optimizing assay miniaturization, automation, and data analysis to efficiently identify promising lead compounds for further development numberanalytics.com.
Q & A
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound?
- Advanced Analytics : Use segmented regression or spline models to identify inflection points. For hormetic responses, apply biphasic dose-response frameworks. Validate with Akaike Information Criterion (AIC) to compare model fits. Report confidence intervals for EC50/IC50 values .
Methodological Resources
- Data Interpretation : Follow ’s guidelines for linking results to hypotheses, including effect size calculations and Cohen’s d for practical significance .
- Theoretical Alignment : Anchor findings to established frameworks (e.g., transition state theory for kinetic studies) to enhance generalizability .
- Ethical Reporting : Adhere to APA standards for disclosing conflicts of interest and data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
